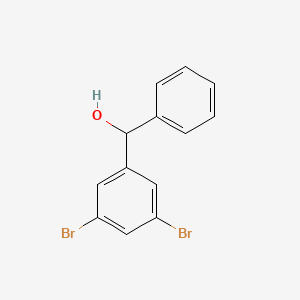
(3,5-Dibromophenyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10Br2O It is characterized by the presence of two bromine atoms attached to a phenyl ring and a hydroxyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3,5-Dibromophenyl)(phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of benzyl alcohol with bromine under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dibromophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dibromophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3,5-Dibromophenyl)(phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed effects .
Comparación Con Compuestos Similares
3,5-Dibromophenol: Similar structure but lacks the phenyl methanol moiety.
(2-Amino-3,5-dibromophenyl)methanol: Contains an amino group instead of a phenyl group.
3,5-Dibromophenyl-functionalized imidazolium salts: Used in supramolecular chemistry and anti-cancer research
Uniqueness: (3,5-Dibromophenyl)(phenyl)methanol is unique due to its specific combination of bromine atoms and phenyl methanol structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
51339-31-2 |
|---|---|
Fórmula molecular |
C13H10Br2O |
Peso molecular |
342.02 g/mol |
Nombre IUPAC |
(3,5-dibromophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Clave InChI |
BXWPEMCVLZVRMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)
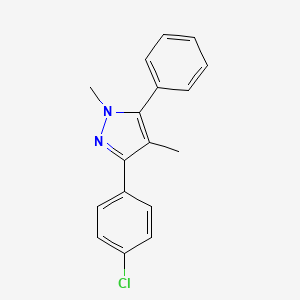
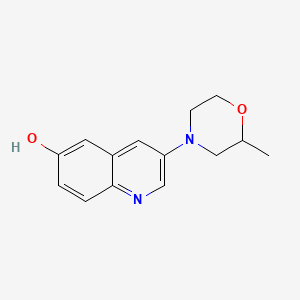
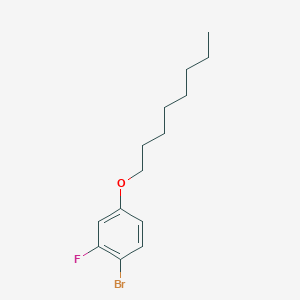
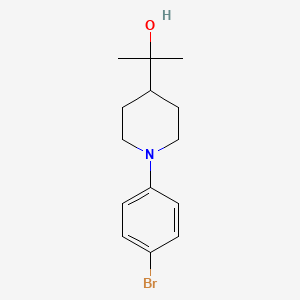
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)


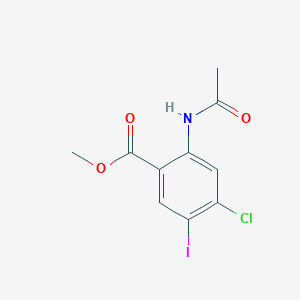
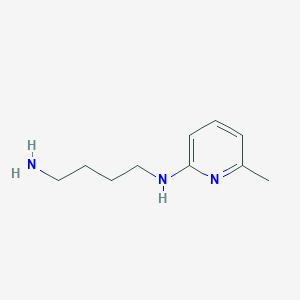
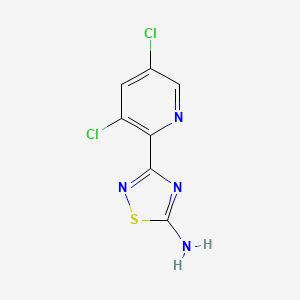

![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
